A Comprehensive Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid
A Comprehensive Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a halogenated phenoxyacetic acid derivative. The guide covers its core chemical and physical properties, provides a detailed, field-tested synthesis protocol via Williamson ether synthesis, and outlines robust analytical methodologies for its characterization, including NMR, IR, and Mass Spectrometry. Furthermore, it explores the compound's potential applications, drawing parallels with the known biological activities of the broader phenoxyacetic acid class, such as herbicidal action and pharmacological relevance.[1][2][3] Safety, handling, and disposal protocols are also detailed to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Physicochemical Properties
2-(4-Bromo-3-methylphenoxy)acetic acid is a synthetic organic compound featuring a core structure where an acetic acid moiety is linked via an ether bond to a 4-bromo-3-methylphenol ring.
Molecular Formula : C₉H₉BrO₃[4][5][6]
Synonyms :
-
Acetic acid, (4-bromo-3-methylphenoxy)-
Physicochemical Data
The structural attributes of the compound—specifically the bromine atom, the methyl group, and the carboxylic acid functional group—dictate its physical and chemical behavior, including its solubility, reactivity, and spectroscopic properties.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [4][5] |
| Physical Form | Solid | [7] |
| pKa (Predicted) | ~3.2 | [7] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [7] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing 2-(4-Bromo-3-methylphenoxy)acetic acid is the Williamson ether synthesis . This classic organic reaction involves the deprotonation of a phenol (4-bromo-3-methylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (an ester of bromoacetic acid), followed by hydrolysis to yield the desired carboxylic acid.
Causality of Experimental Choices
-
Base (Sodium Hydroxide) : A strong base is required to quantitatively deprotonate the phenolic hydroxyl group, which has a pKa of approximately 10. The resulting sodium phenoxide is a potent nucleophile, essential for the subsequent Sₙ2 reaction.
-
Alkylating Agent (Ethyl Bromoacetate) : Bromoacetic acid itself is a strong alkylating agent but can be difficult to handle and may lead to side reactions.[8][9][10] Its ethyl ester is a liquid, easier to measure, and the ester group can be readily hydrolyzed in a subsequent step.
-
Solvent (Ethanol/Water) : A polar protic solvent is chosen to dissolve both the sodium phenoxide salt and the alkylating agent, facilitating the reaction.
-
Acidification (Hydrochloric Acid) : After the ether linkage is formed and the ester is hydrolyzed, the resulting carboxylate salt must be protonated with a strong acid to precipitate the final carboxylic acid product, which is typically insoluble in acidic aqueous media.
Step-by-Step Synthesis Protocol
-
Deprotonation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-3-methylphenol in a minimal amount of ethanol.
-
Add 2.2 equivalents of a 2M aqueous solution of sodium hydroxide (NaOH). The first equivalent neutralizes the phenol, and the second is for the subsequent saponification of the ester.
-
Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation : Add 1.1 equivalents of ethyl bromoacetate dropwise to the solution.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Hydrolysis (Saponification) : The excess NaOH in the reaction mixture will hydrolyze the ethyl ester to the sodium carboxylate salt during reflux.
-
Work-up & Isolation : Cool the mixture to room temperature and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted ethyl bromoacetate or phenol.
-
Acidification : Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[11]
-
A white precipitate of 2-(4-Bromo-3-methylphenoxy)acetic acid will form.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-(4-Bromo-3-methylphenoxy)acetic acid.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : This technique provides information on the chemical environment of protons. For 2-(4-Bromo-3-methylphenoxy)acetic acid, the expected signals are:
-
A singlet for the methyl group (–CH₃) protons, typically around δ 2.3-2.4 ppm.
-
A singlet for the methylene group (–O–CH₂–COOH) protons, expected around δ 4.6-4.7 ppm.
-
Signals for the three aromatic protons on the benzene ring, appearing in the δ 6.8-7.5 ppm range. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
A broad singlet for the carboxylic acid proton (–COOH), typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR : This analysis identifies the different carbon environments. Key expected signals include the methyl carbon, methylene carbon, aromatic carbons (with distinct shifts for those bonded to Br, O, and C), and the carbonyl carbon of the carboxylic acid (typically > 170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12]
-
O–H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the acid.
-
C–O Stretch : Absorptions corresponding to the aryl-ether and acid C–O bonds are expected in the 1200-1300 cm⁻¹ region.
-
C–Br Stretch : A signal for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.[12]
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive confirmation of a single bromine atom in the molecule.
-
Fragmentation : Common fragmentation patterns for phenoxyacetic acids include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.
Potential Applications and Biological Significance
While specific research on 2-(4-Bromo-3-methylphenoxy)acetic acid is limited, the broader class of phenoxyacetic acid derivatives has well-documented and diverse biological activities.[2][3]
-
Herbicidal Activity : Many chlorinated and methylated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins used as systemic herbicides to control broadleaf weeds.[1] The structural similarity suggests that 2-(4-Bromo-3-methylphenoxy)acetic acid could be investigated for similar properties. The specific substitution on the aromatic ring is known to heavily influence herbicidal efficacy and selectivity.[1]
-
Pharmaceutical Research : Phenoxyacetic acid derivatives serve as scaffolds in drug discovery.[3] They have been explored for various therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[2][3] More recently, derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[13][14] This compound could serve as a valuable intermediate or a candidate molecule in such research programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information is derived from safety data sheets (SDS) for structurally similar compounds.
-
Hazards : The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16][17] It should be handled with care, assuming it is a lachrymator (a substance that irritates the eyes and causes tears).[15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[15][16]
-
Handling : Avoid generating dust.[16] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15][16]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[15]
Conclusion
2-(4-Bromo-3-methylphenoxy)acetic acid is a valuable chemical entity with a straightforward synthesis pathway. Its well-defined structure allows for unambiguous analytical characterization, making it a reliable building block for further research. Based on the established biological profiles of related phenoxyacetic acids, it holds potential for investigation in agrochemical and pharmaceutical applications. This guide provides the foundational scientific and safety information required for professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. ResearchGate. [Link]
-
2-(4-Bromo-3-methylphenoxy)acetic acid | C9H9BrO3. PubChem. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
2-(4-Bromo-3-methylphenoxy)acetic acid. Oakwood Chemical. [Link]
-
Supporting Information - Synthesis of thymine-1-acetic acid. The Royal Society of Chemistry. [Link]
-
2-(4-Bromo-3-methylphenoxy)acetic acid. Oakwood Chemical. [Link]
- Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer. [Link]
-
Acetic acid, (3-methylphenoxy)-. PubChem. [Link]
-
Bromoacetic acid. Wikipedia. [Link]
-
(4-methylphenoxy)acetic acid IR Spectrum. NIST WebBook. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
-
Chemical Properties of Acetic acid, bromo-. Cheméo. [Link]
-
Acetic acid, bromo- Mass Spectrum. NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. 2-(4-Bromo-3-methylphenoxy)acetic acid [oakwoodchemical.com]
- 5. 2-(4-Bromo-3-methylphenoxy)acetic acid [oakwoodchemical.com]
- 6. 2-(4-Bromo-3-methylphenoxy)acetic acid | C9H9BrO3 | CID 687013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 [chemicalbook.com]
- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 9. Acetic acid, bromo- (CAS 79-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Acetic acid, bromo- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
